
N-(4-biphenylylmethyl)-2-ethyl-N-methyl-5-pyrimidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- Synthesis of similar pyrimidine derivatives, including N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidine-2-amine (NPPA), involves condensation reactions and crystal structure analysis to understand the molecular interactions and formation of crystalline layers through π-π stacking interactions (Moreno-Fuquen et al., 2021).
Molecular Structure Analysis
- The molecular structure of analogous compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine reveals significant displacements of ring-substituent atoms from the pyrimidine plane, indicating polarization in the electronic structures (Trilleras et al., 2009).
Chemical Reactions and Properties
- Compounds like 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] show specific reactivity, with the introduction of a fluorine substituent resulting in comparable activity, indicating the importance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).
Physical Properties Analysis
- For compounds like polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine, the physical properties include excellent thermal stability, flexibility, and high chemical resistance, with glass transition temperatures ranging from 307-434 °C (Xia et al., 2006).
Chemical Properties Analysis
- Chemical properties of pyrimidine derivatives, such as in the study of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, focus on modifications like methylation of the pyridine moiety, which can impact biological activity and pharmacological properties (Ukrainets et al., 2015).
科学的研究の応用
Inhibitors of Transcription Factors
Research has demonstrated the potential of pyrimidine derivatives as inhibitors of transcription factors like NF-kappaB and AP-1. These compounds have been explored for their cell-based activity, highlighting their potential in improving oral bioavailability and gastrointestinal permeability, indicating their significance in developing therapeutic agents targeting various diseases including cancer and inflammation (M. Palanki et al., 2000).
Polymer Science Applications
In polymer science, pyrimidine units have been utilized to develop novel homo- and copolyimides, demonstrating excellent thermal stability and mechanical properties. These materials, derived from pyrimidine-containing diamines, offer potential applications in the aerospace and electronics industries due to their high thermal resistance and mechanical strength (A. Xia et al., 2006).
Anticancer and Antiviral Agents
Pyrimidine derivatives have been explored as anticancer and antiviral agents, highlighting their potential in treating diseases like HIV and various forms of cancer. Studies have shown that these compounds can inhibit retrovirus replication in cell culture, offering a promising avenue for developing new therapeutic agents in this domain (D. Hocková et al., 2003).
Anti-Inflammatory and Analgesic Applications
Furthermore, novel pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting their potential in developing new drugs for treating pain and inflammation. These compounds have demonstrated significant activity in biological assays, indicating their relevance in pharmaceutical research (A. Abu‐Hashem et al., 2020).
NNMT Inhibitors for Treating Diabetes
In the context of metabolic disorders, pyrimidine-5-carboxamide compounds have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for treating diabetes and metabolic syndrome. These inhibitors show promise in addressing obesity and insulin resistance, further underscoring the versatility of pyrimidine derivatives in medicinal chemistry (R. W. Sabnis, 2021).
特性
IUPAC Name |
2-ethyl-N-methyl-N-[(4-phenylphenyl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-3-20-22-13-19(14-23-20)21(25)24(2)15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMMCZMVNBDSLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=N1)C(=O)N(C)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

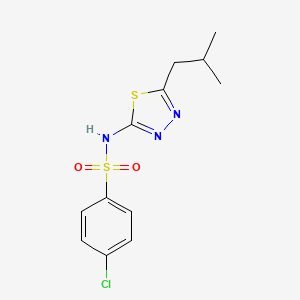
![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
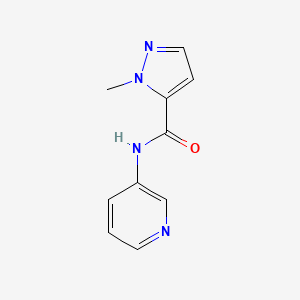
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)
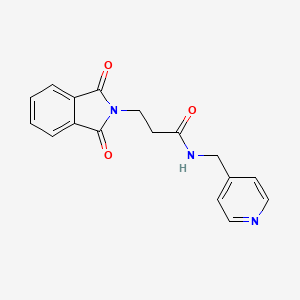
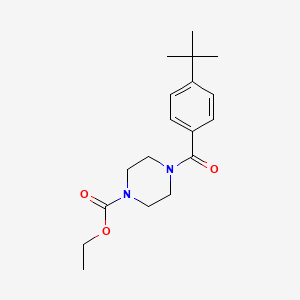

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)
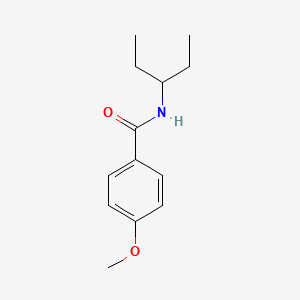
![N-ethyl-2-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5516665.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
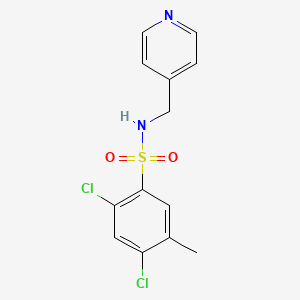
![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![1-(4-chlorobenzyl)-N'-[(4-oxo-4H-chromen-3-yl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5516726.png)